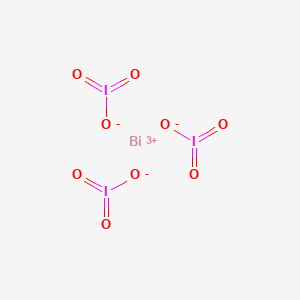

Bismuth triiodate

Description

Properties

IUPAC Name |

bismuth;triiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQDLCIITXBKAR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160034 | |

| Record name | Bismuth triiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13702-39-1 | |

| Record name | Bismuth triiodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth triiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth triiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bismuth triiodate synthesis and characterization for photocatalysis

An In-Depth Technical Guide to the Synthesis, Characterization, and Photocatalytic Application of Bismuth Triiodate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (Bi(IO₃)₃), a promising material for photocatalytic environmental remediation. Moving beyond simple procedural lists, this document delves into the causal relationships behind experimental choices, offering field-proven insights to ensure robust and reproducible results.

Bismuth-based semiconductors are gaining significant attention in environmental photocatalysis due to their unique electronic structures, stability, and non-toxic nature.[1][2] Among these, this compound (Bi(IO₃)₃) stands out as a material with considerable potential.[3] Its structure, composed of Bi³⁺ cations and IO₃⁻ anions, contributes to its notable thermal and chemical stability.[1][4] While its wide band gap presents challenges for visible-light absorption, its electronic properties are conducive to generating powerful reactive oxygen species for the degradation of persistent organic pollutants.[1][2]

The primary limitation of many photocatalysis studies is the irreproducibility of catalyst synthesis. This guide aims to rectify that by providing self-validating, detailed protocols grounded in fundamental principles, enabling researchers to reliably synthesize and characterize Bi(IO₃)₃ and accurately evaluate its photocatalytic efficacy.

Synthesis Methodologies: Engineering this compound Nanostructures

The morphology, crystallinity, and surface properties of Bi(IO₃)₃ are intrinsically linked to its photocatalytic performance. These characteristics are dictated by the chosen synthesis route. Here, we detail two common, reliable, and scalable methods: co-precipitation and hydrothermal synthesis.

Aqueous Co-Precipitation: A Facile Route

This method relies on the low solubility of this compound in water, leading to its precipitation upon mixing aqueous solutions of a soluble bismuth salt and an iodate source.[5] The rapid nature of this synthesis makes it highly scalable and cost-effective.

Causality and Experimental Insights: The key to a successful precipitation synthesis is controlling the nucleation and growth rates. The low solubility of Bi(IO₃)₃ can lead to rapid, uncontrolled nucleation, often resulting in amorphous particles.[5] Therefore, dropwise addition of the precipitating agent under vigorous stirring is critical to ensure homogeneity and promote the formation of crystalline structures. The choice of precursors, such as bismuth nitrate pentahydrate and potassium iodate, is based on their high solubility and purity.[5]

Experimental Protocol: Co-Precipitation Synthesis

-

Solution A Preparation: Dissolve a stoichiometric amount of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (e.g., 0.044 mol/L) in deionized (DI) water. A small amount of dilute nitric acid may be added to prevent hydrolysis of the bismuth salt and ensure complete dissolution.

-

Solution B Preparation: In a separate beaker, dissolve a corresponding stoichiometric amount of potassium iodate (KIO₃) (e.g., 0.13 mol/L) in DI water.[5]

-

Precipitation: While vigorously stirring Solution A, add Solution B dropwise using a burette or syringe pump. A white precipitate of Bi(IO₃)₃ will form immediately.

-

Aging: Continue stirring the suspension at room temperature for 1-2 hours to allow for the crystallization process to mature.

-

Washing: Isolate the precipitate by centrifugation or vacuum filtration. Wash the collected solid multiple times with DI water to remove any unreacted precursors and by-products like potassium nitrate (KNO₃). Follow with a final wash with ethanol to facilitate drying.

-

Drying: Dry the final product in an oven at 60-80°C overnight.

Workflow Diagram: Co-Precipitation Synthesis

Caption: General workflow for Bi(IO₃)₃ synthesis via co-precipitation.

Hydrothermal Synthesis: Tailoring Crystallinity and Morphology

The hydrothermal method utilizes elevated temperature and pressure in an aqueous solution to increase the solubility of reactants and promote the growth of highly crystalline materials.[6] This technique offers superior control over particle size and morphology compared to precipitation.[1][7]

Causality and Experimental Insights: The reaction is performed in a sealed autoclave, where the autogenous pressure allows the reaction temperature to exceed the boiling point of water. This condition facilitates the dissolution-recrystallization process, leading to well-defined, highly crystalline nanoparticles. Parameters such as temperature, reaction time, and pH are critical. Higher temperatures generally lead to larger crystals and higher crystallinity. The reaction duration must be sufficient to ensure the complete transformation of precursors into the desired phase.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Mixture: In a Teflon liner for a stainless-steel autoclave, dissolve bismuth nitrate pentahydrate and potassium iodate in DI water in a 1:3 molar ratio.

-

pH Adjustment (Optional): The pH of the solution can be adjusted using dilute HNO₃ or NaOH to influence the morphology of the final product.

-

Sealing: Place the sealed Teflon liner into the stainless-steel autoclave and tighten it securely.

-

Heating: Place the autoclave in a programmable oven and heat to a specified temperature (e.g., 160-180°C) for a set duration (e.g., 12-24 hours).[1]

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Retrieve the product and wash it thoroughly with DI water and ethanol, similar to the co-precipitation method. Dry the final powder in an oven.

Workflow Diagram: Hydrothermal Synthesis

Caption: General workflow for Bi(IO₃)₃ synthesis via hydrothermal method.

Physicochemical Characterization: Validating the Material

Thorough characterization is non-negotiable for establishing a structure-property-performance relationship. Each technique provides a unique piece of the puzzle to form a complete picture of the synthesized material.

X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phase, confirm phase purity, and determine crystallite size. Bi(IO₃)₃ typically crystallizes in a monoclinic system with the space group P21/n.[4][8]

-

Methodology: A powdered sample is scanned with monochromatic X-rays (typically Cu Kα, λ=1.5406 Å) over a 2θ range (e.g., 10-80°).

-

Expected Results: The resulting diffractogram should show sharp peaks corresponding to the standard diffraction pattern of Bi(IO₃)₃ (JCPDS card). The absence of other peaks indicates high phase purity. Broadening of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation.

Electron Microscopy (SEM & TEM)

-

Purpose: To visualize the morphology, particle size, and surface features of the synthesized powder. Scanning Electron Microscopy (SEM) provides information on the overall morphology and agglomeration of particles[9], while Transmission Electron Microscopy (TEM) offers higher resolution to observe individual particle shapes and lattice fringes.

-

Methodology: For SEM, the powder is mounted on a stub and sputter-coated with a conductive layer (e.g., gold). For TEM, the powder is dispersed in a solvent (e.g., ethanol) and drop-casted onto a carbon-coated copper grid.

-

Expected Results: SEM images can reveal morphologies such as nanoparticles, nanorods, or hierarchical structures, depending on the synthesis conditions. TEM can confirm the crystalline nature through selected area electron diffraction (SAED) patterns.

UV-Visible Diffuse Reflectance Spectroscopy (DRS)

-

Purpose: To determine the optical properties, specifically the band gap energy (Eg), which is crucial for understanding the material's photocatalytic potential.

-

Methodology: The reflectance (R) of the dry powder is measured over a UV-Vis wavelength range. The Kubelka-Munk function, F(R) = (1-R)² / 2R, is used to convert reflectance into an equivalent absorption coefficient.

-

Expected Results: A Tauc plot is constructed by plotting (F(R)hν)n against photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=1/2 for a direct band gap, n=2 for an indirect band gap). For Bi(IO₃)₃, a direct transition is expected.[4] The band gap is determined by extrapolating the linear portion of the plot to the x-axis. The reported band gap for Bi(IO₃)₃ is approximately 3.58 eV.[4]

| Characterization Technique | Primary Information Obtained | Typical Result for Bi(IO₃)₃ |

| XRD | Crystalline structure, phase purity, crystallite size | Monoclinic, space group P21/n[4][8] |

| SEM/TEM | Particle morphology, size, and surface topography | Nanoparticles or other nanostructures[5][9] |

| UV-Vis DRS | Optical band gap energy (Eg) | ~3.58 eV (Direct transition)[4] |

| XPS | Elemental composition and chemical oxidation states | Peaks corresponding to Bi, I, and O in expected states |

Evaluating Photocatalytic Performance

The ultimate test of the synthesized Bi(IO₃)₃ is its ability to degrade pollutants under irradiation. A standardized protocol is essential for comparing results across different studies.

Experimental Protocol: Degradation of Rhodamine B (RhB)

-

Catalyst Suspension: Disperse a specific amount of Bi(IO₃)₃ catalyst (e.g., 50 mg) into an aqueous solution of a model pollutant (e.g., 50 mL of 10 mg/L RhB).[10]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish an equilibrium between the catalyst surface and the pollutant molecules. This step is crucial to distinguish between removal by adsorption and removal by photocatalysis.

-

Photoreaction: Irradiate the suspension using a light source (e.g., a high-pressure mercury lamp or a Xenon lamp). Ensure the reactor is kept at a constant temperature.

-

Sampling: At regular time intervals, withdraw aliquots (e.g., 3 mL) from the suspension. Immediately centrifuge or filter the sample to remove the catalyst particles.

-

Analysis: Measure the concentration of the remaining RhB in the supernatant using a UV-Vis spectrophotometer at its characteristic absorption maximum (~554 nm).

-

Data Analysis: Calculate the degradation efficiency (%) using the formula: (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration after dark adsorption and Cₜ is the concentration at time 't'.

The Photocatalytic Mechanism

The photocatalytic activity of Bi(IO₃)₃ is initiated by the absorption of photons with energy greater than or equal to its band gap. This creates electron-hole (e⁻-h⁺) pairs.[2]

-

Excitation: Bi(IO₃)₃ + hν → e⁻ (conduction band) + h⁺ (valence band)

-

Charge Separation: The generated electrons and holes migrate to the catalyst surface.

-

Redox Reactions:

-

Valence band holes (h⁺) are powerful oxidants that can directly oxidize organic molecules or react with water to form highly reactive hydroxyl radicals (•OH).

-

Conduction band electrons (e⁻) react with adsorbed oxygen to produce superoxide radicals (O₂•⁻), which are also key in the degradation process.[11]

-

These highly reactive oxygen species (ROS) then attack the organic pollutant molecules, breaking them down into simpler, less harmful compounds like CO₂ and H₂O.[2]

Diagram: Photocatalytic Mechanism of this compound

Caption: Electron-hole pair generation and subsequent redox reactions on Bi(IO₃)₃.

Conclusion and Future Outlook

This compound is a stable and effective photocatalyst, particularly for UV-light-driven degradation of organic pollutants. This guide has provided a detailed framework for its synthesis via co-precipitation and hydrothermal methods, outlined essential characterization techniques, and described a standard protocol for evaluating its photocatalytic activity. The causality behind each step has been emphasized to empower researchers to not only replicate but also innovate upon these foundational methods.

The primary challenge for Bi(IO₃)₃ remains its large band gap, which limits its efficiency under visible light. Future research should focus on strategies to overcome this limitation, such as:

-

Doping: Introducing non-metals (e.g., Nitrogen) or metals to create defects and narrow the band gap.[1]

-

Heterojunctions: Coupling Bi(IO₃)₃ with a visible-light-responsive semiconductor to promote charge separation and enhance spectral absorption.

-

Surface Modification: Depositing noble metal nanoparticles (e.g., Ag, Au) to induce surface plasmon resonance.

By systematically applying the principles and protocols outlined herein, the scientific community can further unlock the potential of this compound as a robust material for environmental remediation.

References

- Wang, H. et al. (2018). One-step solvent-free mechanochemical synthesis of metal iodate fine powders. Powder Technology, 324, 62–68.

-

Bentria, B. et al. (2003). Crystal structure of anhydrous bismuth iodate, Bi(IO₃)₃. ResearchGate. [Link]

- Wang, Y. Q. (2021).

-

Unknown. (n.d.). Synthesis and Characterisation of Thin Films of Bismuth Triiodide for Semiconductor Radiation Detectors. ResearchGate. [Link]

-

Brandt, R. E. et al. (2015). Investigation of Bismuth Triiodide (BiI₃) for Photovoltaic Applications. The Journal of Physical Chemistry Letters. [Link]

-

Brandt, R. E. et al. (2015). Investigation of Bismuth Triiodide (BiI3) for Photovoltaic Applications. OSTI.GOV. [Link]

-

Chen, C. C. et al. (2018). Composite Photocatalyst, Tetragonal Lead Bismuth oxyiodide/bismuth oxyiodide/graphitic Carbon Nitride: Synthesis, Characterization, and Photocatalytic Activity. PubMed. [Link]

-

Unknown. (n.d.). Crystal structure of this compound dihydrate, Bi[IO3]3 · 2H2O. ResearchGate. [Link]

-

Unknown. (n.d.). SEM micrograph of annealed film of Bismuth Triiodide. ResearchGate. [Link]

-

Chen, C. C. et al. (2017). Synthesis of bismuth oxyiodides and their composites: characterization, photocatalytic activity, and degradation mechanisms. RSC Publishing. [Link]

-

Unknown. (n.d.). Microwave-assisted synthesis of bismuth oxide. ResearchGate. [Link]

-

Unknown. (n.d.). Self-biased photodetector using 2D layered bismuth triiodide (BiI3) prepared using the spin coating method. NIH. [Link]

-

Unknown. (n.d.). Promoting photocatalytic organic pollutant degradation of BiOIO3/ basic bismuth (III) nitrate by dual field effect: Built-in electric field and piezoelectric field effect. ResearchGate. [Link]

-

Al-Dhahebi, A. M. et al. (2023). Microwave-Irradiation-Assisted Synthesis of Bismuth Ferrite Nanoparticles: Investigating Fuel-to-Oxidant Ratios. MDPI. [Link]

-

Wang, H. et al. (2021). Recent advances in bismuth oxyhalide photocatalysts for degradation of organic pollutants in wastewater. PMC - NIH. [Link]

- Unknown. (n.d.).

-

Unknown. (n.d.). Bismuth tri-iodide – Graphene 2D material. ResearchGate. [Link]

-

Unknown. (n.d.). Growth mechanism of α-bismuth (III) oxide photocatalysts. ResearchGate. [Link]

-

Luna, P. S. et al. (2021). Low Temperature, Vacuum‐Processed Bismuth Triiodide Solar Cells with Organic Small‐Molecule Hole Transport Bilayer. Advanced Materials Technologies. [Link]

-

Unknown. (n.d.). Characterization of bismuth-based photocatalyst for microcystin-LR degradation and mechanism: a critical review. PubMed Central. [Link]

-

Unknown. (n.d.). Solar Photocatalytic Degradation of Trace Organic Pollutants in Water by Bi(0)-Doped Bismuth Oxyhalide Thin Films. ResearchGate. [Link]

-

Patil, T.K. & Tale, M.I. (2012). Comparative Study of Semiconductors Bismuth Iodate, Bismuth Triiodide and Bismuth Trisulphide Crystals. AIP Conference Proceedings. [Link]

-

Liu, X. et al. (2020). Synthesis of Tin-Doped Three-Dimensional Flower-like Bismuth Tungstate with Enhanced Photocatalytic Activity. MDPI. [Link]

-

Unknown. (n.d.). BISMUTH TRIIODIDE FOR USE IN PRECIPITATION ENHANCEMENT OPERATIONS. Mountain Scholar. [Link]

-

Lin, C. et al. (2019). Two bismuth iodate sulfates with enhanced optical anisotropy. RSC Publishing. [Link]

-

Pirgholi-Givi, M. et al. (2023). Microwave assisted synthesis of bismuth titanate nanosheets and its photocatalytic effects. PeerJ. [Link]

-

Unknown. (n.d.). Crystals of Bismuth Iodate, Bismuth Iodide and Bismuth Tri-sulphide. ResearchGate. [Link]

-

Yukhin, Y. M. et al. (2001). Synthesis of Bismuths (III) Compounds for Medical Applications. Chemistry for Sustainable Development. [Link]

-

Dahan, I. et al. (2018). Solar Photocatalytic Degradation of Trace Organic Pollutants in Water by Bi(0)-Doped Bismuth Oxyhalide Thin Films. PMC - NIH. [Link]

-

Choi, E. H. (2022). Capturing molecular structures during photochemical reactions of bismuth triiodide using time-resolved X-ray solution scattering. KOASAS. [Link]

-

Anilkumar, M. et al. (2019). Microwave Assisted Route for Fabrication and Characterization Of α-Bi2O3Nanoparticles for Applications in Nanomedicine. Juniper Publishers. [Link]

-

Macpherson, S. et al. (2020). Electronic Structure and Optoelectronic Properties of Bismuth Oxyiodide Robust against Percent-Level Iodine-, Oxygen-, and Bismuth-Related Surface Defects. ResearchGate. [Link]

-

Unknown. (n.d.). Structural, Optical, and Electrical Properties of Thin Films of Bismuth Tri-Iodide. ResearchGate. [Link]

-

Unknown. (n.d.). Bismuth iodate. Wikidata. [Link]

-

Lisińska-Czekaj, A. et al. (2020). X-RAY DIFFRACTION STUDY OF BISMUTH LAYER-STRUCTURED MULTIFERROIC CERAMICS. Archives of Metallurgy and Materials. [Link]

-

Felegari, Z. et al. (2022). The Synthesis and Characterization of a Novel One-Dimensional Bismuth (III) Coordination Polymer as a Precursor for the Production of Bismuth (III) Oxide Nanorods. MDPI. [Link]

-

Unknown. (n.d.). Hydrothermal magic for the synthesis of new bismuth oxides. RSC Publishing. [Link]

Sources

- 1. globethesis.com [globethesis.com]

- 2. Recent advances in bismuth oxyhalide photocatalysts for degradation of organic pollutants in wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 6. Hydrothermal magic for the synthesis of new bismuth oxides - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Characterization of bismuth-based photocatalyst for microcystin-LR degradation and mechanism: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of bismuth oxyiodides and their composites: characterization, photocatalytic activity, and degradation mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]

Crystal Structure Analysis of Bismuth Triiodate Dihydrate: From Synthesis to Structural Elucidation

An In-depth Technical Guide for Researchers

Abstract

Bismuth iodates represent a significant class of inorganic materials, garnering interest for their potential in nonlinear optical (NLO) applications and photocatalysis. A thorough understanding of their structure-property relationships is paramount, beginning with precise crystal structure determination. This guide provides a comprehensive technical overview of the synthesis and crystal structure analysis of a key member of this family, bismuth triiodate dihydrate (Bi(IO₃)₃·2H₂O). We will detail a field-proven protocol for single-crystal growth, elucidate the workflow for single-crystal X-ray diffraction (XRD) analysis, and present a detailed examination of the resulting crystal structure. This document is intended for researchers and professionals in materials science, chemistry, and drug development who require a robust understanding of crystallographic analysis for inorganic compounds.

Introduction: The Significance of Bismuth Iodates

Metal iodates are a cornerstone of functional materials research, primarily due to the unique characteristics of the iodate anion (IO₃⁻). The pyramidal IO₃⁻ group, with its stereochemically active lone pair of electrons on the iodine atom, can induce acentric (non-centrosymmetric) crystal structures, a prerequisite for second-harmonic generation (SHG), a crucial NLO property. While many bismuth iodates have been explored for these properties, both the anhydrous Bi(IO₃)₃ and its dihydrate form, Bi(IO₃)₃·2H₂O, have been found to be centrosymmetric and thus do not exhibit an SHG response.[1] Nevertheless, a detailed analysis of their crystal structures is fundamental to understanding why certain compositions favor centrosymmetric versus non-centrosymmetric arrangements, providing critical insights for the rational design of new NLO materials.

This guide focuses exclusively on the dihydrate form, Bi(IO₃)₃·2H₂O, presenting the essential methodologies for its synthesis and definitive structural characterization using single-crystal X-ray diffraction.

Synthesis of High-Quality Single Crystals

The foundation of accurate crystal structure analysis is the availability of high-quality single crystals. For Bi(IO₃)₃·2H₂O, a reliable method involves controlled precipitation from an acidic aqueous solution followed by slow evaporation. This approach ensures the gradual growth of well-ordered crystals suitable for diffraction experiments.

Causality in Experimental Design

-

Acidic Medium: The use of nitric acid is crucial. It serves to dissolve the bismuth nitrate precursor and maintain a low pH, preventing the premature precipitation of bismuth hydroxides or oxides and controlling the speciation of the iodate in the solution.

-

Slow Evaporation: Rapid precipitation typically leads to polycrystalline powders or microcrystals. By allowing the solvent to evaporate slowly at a constant, slightly elevated temperature (e.g., 323 K or 50°C), the supersaturation of the solution increases gradually, promoting the nucleation and growth of larger, defect-free single crystals.[2]

-

Precursor Stoichiometry: An excess of the iodate source (e.g., a 4:1 molar ratio of potassium iodate to bismuth nitrate) is used to ensure the complete precipitation of the bismuth as this compound.[2]

Experimental Protocol: Single Crystal Growth

This protocol is a self-validating system designed for reproducibility.

-

Reagent Preparation:

-

Dissolve 1 mmol of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 50 mL of 7 M nitric acid (HNO₃).

-

In a separate beaker, dissolve 4 mmol of potassium iodate (KIO₃) or sodium iodate (NaIO₃) in the same volume and concentration of nitric acid.

-

-

Precipitation and Crystallization:

-

Combine the two solutions while stirring.

-

Place the resulting mixture in an uncovered beaker or a beaker with a loosely fitting watch glass to allow for slow evaporation.

-

Maintain the solution at a constant temperature of 323 K (50°C).[2]

-

-

Crystal Harvesting:

-

After a few hours to a day, tiny, transparent, and colorless platelets suitable for X-ray analysis will form.[2]

-

Isolate the crystals by filtration.

-

Wash the collected crystals thoroughly with distilled water to remove any residual acid or unreacted salts.

-

Dry the crystals in a furnace or desiccator at a mild temperature. A typical yield is around 65%.[2]

-

Crystal Structure Determination via Single-Crystal XRD

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic positions.

Experimental and Computational Workflow

The process from crystal to final structure is a multi-step procedure that requires careful execution and data analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Selection: A suitable crystal (a tiny, transparent platelet) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data for Bi(IO₃)₃·2H₂O is typically collected at room temperature (293 K).[2] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Data Processing: The raw diffraction intensities are integrated, scaled, and corrected for experimental factors, most notably absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. For Bi(IO₃)₃·2H₂O, it is noted that the hydrogen atoms of the water molecules could not be located from the Fourier difference maps, which is a common limitation.[2]

Crystallographic Data and Structural Analysis of Bi(IO₃)₃·2H₂O

The refinement of the diffraction data yields a precise and detailed crystallographic model.

Summary of Crystallographic Data

The crystallographic data for this compound dihydrate is summarized in the table below.[2][3]

| Parameter | Value |

| Chemical Formula | BiH₄I₃O₁₁ |

| Formula Weight | 769.71 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī (No. 2) |

| Unit Cell Dimensions | a = 7.056(2) Åb = 7.337(1) Åc = 10.740(1) Åα = 95.06(1)°β = 106.16(1)°γ = 109.56(1)° |

| Unit Cell Volume (V) | 493.0 ų |

| Formula Units (Z) | 2 |

| Temperature (T) | 293 K |

| Final R-indices | Rgt(F) = 0.035wRref(F²) = 0.090 |

In-Depth Structural Description

The crystal structure of Bi(IO₃)₃·2H₂O is a complex three-dimensional framework built from bismuth-oxygen polyhedra and iodate groups, with water molecules integrated into the lattice.

-

Bismuth Coordination Environment: The bismuth(III) cation is coordinated by nine oxygen atoms, eight from iodate groups and one from a water molecule. This coordination polyhedron can be described as a bicapped trigonal prism .[3] The Bi-O bond lengths are in the range of 2.301(7) Å to 2.553(7) Å.[3]

Caption: Schematic of the bicapped trigonal prism coordination of the Bi³⁺ ion.

-

Iodate Group Geometry: The iodine atoms each have three strong covalent bonds to oxygen atoms, with mean I-O bond lengths of approximately 1.80 Å.[3] This results in the expected trigonal pyramidal geometry (AX₃E configuration) for the iodate anion, driven by the VSEPR theory and the presence of a stereochemically active lone pair on the iodine. In addition to these primary bonds, there are several weaker, longer-range I-O interactions (2.644 Å to 3.069 Å) that contribute to the overall three-dimensional network.[3]

-

Role of Water Molecules: The two water molecules in the formula unit are integral to the crystal structure. One of the water molecules coordinates directly to the bismuth cation, acting as one of the nine coordinating oxygen atoms. The water molecules also likely participate in hydrogen bonding, further stabilizing the crystal lattice, though the exact positions of the hydrogen atoms were not determined experimentally.[2]

Conclusion

The crystal structure of this compound dihydrate, Bi(IO₃)₃·2H₂O, has been definitively characterized as belonging to the triclinic crystal system with the centrosymmetric space group Pī. Its structure is defined by nine-coordinate bismuth ions in a bicapped trigonal prismatic geometry, linked by pyramidal iodate anions into a robust three-dimensional framework. The presence of two water molecules per formula unit is crucial, with one directly coordinating to the bismuth center. This detailed structural knowledge, obtained through the rigorous application of single-crystal X-ray diffraction, is essential for understanding the fundamental properties of this material and serves as a critical reference point for the future design and synthesis of novel iodate-based functional materials.

References

-

Phanon, D., & Gautier-Luneau, I. (2006). Crystal structure of this compound dihydrate, Bi[IO3]3 · 2H2O. Zeitschrift für Kristallographie - New Crystal Structures, 221(3), 243-244. [Link]

-

Zhang, J., et al. (2017). One-step solvent-free mechanochemical synthesis of metal iodate fine powders. Zachariah Group Publications. [Link]

-

Ait Ahsaine, H., et al. (2014). Crystal structure of anhydrous bismuth iodate, Bi(IO3)3. ResearchGate. [Link]

-

Phanon, D., & Gautier-Luneau, I. (2006). Crystal structure of this compound dihydrate, Bi[IO3]3 · 2H2O [Data file]. CSD No. 409878. [Link]

Sources

A Senior Application Scientist's Guide to the Hydrothermal Synthesis of Bismuth Iodate Nanoparticles

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the hydrothermal synthesis of bismuth iodate (BiOIO3) nanoparticles, a material of burgeoning interest in photocatalysis and other advanced applications. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships between synthesis parameters and the resultant nanoparticle properties. It is designed to empower researchers with the foundational knowledge and practical insights required to rationally design and execute the synthesis of BiOIO3 nanoparticles with tailored characteristics. The guide covers the fundamental principles of hydrothermal synthesis, a detailed examination of the reaction mechanism, the influence of key experimental variables, comprehensive characterization techniques, and a thorough discussion of current and potential applications. This is supplemented with a detailed experimental protocol, data-driven tables, and explanatory diagrams to provide a holistic and actionable resource for the scientific community.

Introduction: The Case for Bismuth Iodate and Hydrothermal Synthesis

Bismuth-based nanomaterials have garnered significant attention owing to their unique electronic and structural properties, low toxicity, and cost-effectiveness.[1] Among these, bismuth oxy-iodates (BiOIO3) are emerging as particularly promising candidates for a range of applications, most notably in environmental remediation through photocatalysis.[2][3] The unique layered crystal structure of BiOIO3, composed of (Bi2O2)2+ layers and (IO3)− groups, creates an internal electric field that facilitates the efficient separation of photogenerated electron-hole pairs, a critical factor for high photocatalytic activity.[2]

The synthesis of nanomaterials with controlled morphology, crystallinity, and size is paramount to unlocking their full potential. Hydrothermal synthesis stands out as a powerful and versatile method for producing a wide array of inorganic nanostructures.[4] This technique, which involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel (autoclave), offers several distinct advantages:

-

High Crystallinity: The elevated temperatures promote the formation of highly crystalline products, often eliminating the need for post-synthesis annealing.[2]

-

Morphology Control: By tuning parameters such as temperature, pH, and precursor concentration, it is possible to control the size and shape of the resulting nanoparticles.[4]

-

Environmental Benignity: Utilizing water as the solvent, hydrothermal synthesis is considered a relatively "green" and environmentally friendly approach.[4]

-

Homogeneity: The process facilitates the formation of homogenous and pure-phase materials.

This guide will focus exclusively on the hydrothermal route to BiOIO3 nanoparticles, providing a comprehensive framework for understanding and optimizing this synthesis method.

The Heart of the Matter: Mechanism of Hydrothermal Formation

The formation of BiOIO3 nanoparticles via the hydrothermal method from bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) and potassium iodate (KIO3) is a multi-step process involving hydrolysis, nucleation, and crystal growth. A proposed mechanistic pathway is outlined below:

-

Hydrolysis of Bismuth Precursor: In the aqueous solution, bismuth nitrate undergoes hydrolysis to form various bismuthyl species, including [Bi6O4(OH)4]6+ or simpler Bi-O-OH complexes. The exact nature of these species is dependent on the pH of the solution.

-

Dissociation of Iodate Source: Potassium iodate (KIO3) dissociates in water to provide iodate ions (IO3−).

-

Nucleation: As the temperature and pressure increase within the autoclave, the bismuthyl species react with the iodate ions. This leads to a supersaturated state, triggering the nucleation of BiOIO3. The initial nuclei are likely amorphous or poorly crystalline.

-

Crystal Growth and Phase Formation: The nascent nuclei then grow into larger crystals through the diffusion of solute species from the solution to the crystal surface. The elevated temperature and pressure facilitate the dissolution of smaller, less stable particles and the re-deposition of the material onto larger, more stable crystals in a process akin to Ostwald ripening. This process promotes the formation of the stable orthorhombic crystal phase of BiOIO3.[5]

The overall chemical reaction can be summarized as:

Bi(NO3)3 + KIO3 + H2O → BiOIO3 + KNO3 + 2HNO3

It is important to note that this is a simplified representation, and the actual reaction pathway is more complex, involving various intermediate species.

Mastering the Synthesis: Influence of Key Experimental Parameters

The ability to tailor the properties of BiOIO3 nanoparticles lies in the precise control of the hydrothermal synthesis parameters. This section delves into the causality behind these experimental choices.

Temperature: The Crystallinity Driver

Temperature is a critical parameter in hydrothermal synthesis, directly influencing the crystallinity and, consequently, the photocatalytic activity of the BiOIO3 nanoparticles.

-

Causality: Higher temperatures provide greater thermal energy, which enhances the dissolution and recrystallization processes. This leads to nanoparticles with a higher degree of crystallinity and fewer defects.[2] However, there is an optimal temperature. Excessively high temperatures can lead to the formation of larger, agglomerated particles and potentially even phase transformations.[5]

-

Field-Proven Insight: Studies have shown that for the synthesis of BiOIO3 nanoplatelets, a temperature of 130 °C yields the highest photocatalytic activity for the degradation of Rhodamine B (RhB).[2] While changes in temperature between 110 °C and 140 °C have a minimal effect on the morphology and size of the nanoplatelets, the crystallinity is significantly impacted. The optimal crystallinity achieved at 130 °C is believed to be the primary reason for the enhanced photocatalytic performance.[2]

pH: The Morphological Architect

The pH of the precursor solution plays a crucial role in determining the phase and morphology of the final product.

-

Causality: The pH influences the hydrolysis of the bismuth precursor and the surface charge of the growing nanoparticles. In acidic conditions (pH 2-3), the formation of BiOIO3 is favored.[6] As the pH increases and becomes more alkaline, the formation of bismuth oxides (e.g., Bi2O3) becomes more favorable.[6] This is because the increased concentration of hydroxide ions promotes the precipitation of bismuth hydroxides, which then dehydrate to form bismuth oxides.

-

Field-Proven Insight: In a microwave-assisted synthesis study, which shares similar solution chemistry principles with the hydrothermal method, pure BiOIO3 nanoplates were obtained at pH 2 and 3.[6] As the pH was increased to 6, the product transformed into pure Bi2O3 nanoparticles.[6] This demonstrates the critical role of pH in phase selection.

Precursor Concentration: A Balancing Act

The initial concentrations of the bismuth and iodate precursors can influence the size and morphology of the resulting nanoparticles.

-

Causality: The precursor concentration affects the degree of supersaturation in the solution. A higher degree of supersaturation generally leads to a higher nucleation rate, resulting in a larger number of smaller nuclei. Conversely, a lower supersaturation favors crystal growth over nucleation, leading to larger particles. The molar ratio of the precursors is also a critical factor in ensuring the formation of the desired stoichiometric compound.

-

Field-Proven Insight: While specific studies on the effect of precursor concentration in the hydrothermal synthesis of BiOIO3 are limited, research on other bismuth-based nanomaterials has shown that increasing the concentration of the bismuth precursor can lead to a decrease in particle size due to an increased number of nucleation sites.[7]

The Role of Surfactants: A Frontier for Morphological Engineering

While not extensively reported for the hydrothermal synthesis of BiOIO3, the use of surfactants or structure-directing agents is a common strategy in nanomaterial synthesis to control morphology.

-

Causality: Surfactants are amphiphilic molecules that can adsorb onto specific crystallographic faces of growing nanoparticles, thereby inhibiting or promoting growth in certain directions. This selective adsorption can be used to tailor the final shape of the nanoparticles, leading to the formation of nanorods, nanowires, or other anisotropic structures.[8]

-

Future Perspective: The exploration of surfactants in the hydrothermal synthesis of BiOIO3 presents an exciting avenue for future research. By rationally selecting surfactants, it may be possible to synthesize BiOIO3 with novel morphologies and, consequently, enhanced properties for various applications.

A Practical Guide: Step-by-Step Experimental Protocol

This section provides a detailed, self-validating protocol for the hydrothermal synthesis of BiOIO3 nanoplatelets, based on established literature.[2][6]

Materials and Reagents

-

Bismuth (III) nitrate pentahydrate (Bi(NO3)3·5H2O)

-

Potassium iodate (KIO3)

-

Deionized water

-

Ethanol

Equipment

-

50 mL Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Drying oven

-

Centrifuge

Synthesis Procedure

-

Precursor Solution Preparation:

-

Dissolve 0.4851 g of Bi(NO3)3·5H2O in 15 mL of deionized water.

-

In a separate beaker, dissolve 0.6420 g of KIO3 in 25 mL of deionized water.

-

-

Mixing and Precipitation:

-

While stirring vigorously, add the KIO3 solution dropwise to the Bi(NO3)3 solution.

-

Continue stirring the resulting white suspension for 30 minutes at room temperature to ensure homogeneous mixing.

-

-

Hydrothermal Treatment:

-

Transfer the suspension into a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven preheated to 130 °C.

-

Maintain the temperature at 130 °C for 12 hours.

-

-

Product Recovery and Purification:

-

Allow the autoclave to cool naturally to room temperature.

-

Collect the white precipitate by centrifugation.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at 60 °C for several hours.

-

Visualization of the Experimental Workflow

Caption: Workflow for the hydrothermal synthesis of BiOIO3 nanoparticles.

Characterization of Bismuth Iodate Nanoparticles

A thorough characterization of the synthesized BiOIO3 nanoparticles is essential to understand their structural, morphological, and optical properties. The following techniques are commonly employed:

-

X-ray Diffraction (XRD): To determine the crystal phase, purity, and crystallinity of the nanoparticles. The diffraction peaks of the synthesized material should match the standard pattern for orthorhombic BiOIO3.[5]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles. These techniques can reveal whether the product consists of nanoplatelets, nanorods, or other morphologies.[2]

-

High-Resolution Transmission Electron Microscopy (HRTEM): To observe the lattice fringes and assess the crystallinity of individual nanoparticles.[2]

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of the constituent elements (Bi, I, O) on the nanoparticle surface.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and estimate the band gap energy of the nanoparticles.[2]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles, which is an important parameter for applications such as photocatalysis.

Applications: Current Standing and Future Prospects

The unique properties of hydrothermally synthesized BiOIO3 nanoparticles make them suitable for a variety of applications.

Photocatalysis: The Primary Application

The most extensively studied application of BiOIO3 nanoparticles is in the photocatalytic degradation of organic pollutants in water.

-

Mechanism: When BiOIO3 is irradiated with light of energy greater than its band gap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving holes in the VB. The strong internal electric field within the layered structure of BiOIO3 promotes the separation of these electron-hole pairs, reducing their recombination rate. The photogenerated electrons can react with adsorbed oxygen to produce superoxide radicals (•O2−), while the holes can directly oxidize organic molecules or react with water to form hydroxyl radicals (•OH). These highly reactive oxygen species (ROS) are powerful oxidizing agents that can mineralize a wide range of organic pollutants into less harmful substances like CO2 and H2O.[9]

Caption: Photocatalytic mechanism of BiOIO3 nanoparticles.

| Pollutant | Catalyst | Reaction Conditions | Degradation Efficiency | Rate Constant (k) | Reference |

| Rhodamine B | BiOIO3 | Simulated solar light | 100% in 80 min | - | |

| Methyl Orange | BiOIO3 | UV light | ~100% in 10 min | 0.2179 min⁻¹ | |

| Bisphenol A | BiOIO3 | UV light | 96.5% in 16 min | - | [9] |

| Rhodamine B | BiOIO3 (pH 3) | Visible light | 97.9% in 60 min | 0.0442 min⁻¹ | [6] |

Emerging Applications

While photocatalysis is the most explored application, the properties of BiOIO3 nanoparticles suggest their potential in other areas:

-

Electrochemical Sensing: Bismuth-based nanomaterials are being investigated as electrode modifiers for the electrochemical detection of heavy metals and biomolecules.[9][10] The high surface area and unique electronic properties of BiOIO3 nanoparticles could make them suitable for developing sensitive and selective electrochemical sensors.

-

Antibacterial Agents: Bismuth compounds have a long history of use as antimicrobial agents.[11][12] The generation of reactive oxygen species by BiOIO3 under illumination, coupled with the potential release of Bi3+ ions, suggests that these nanoparticles may possess antibacterial properties. This is a promising area for further investigation, particularly in the context of light-activated antimicrobial therapies.

Conclusion and Future Outlook

The hydrothermal synthesis of bismuth iodate nanoparticles offers a robust and tunable platform for producing materials with significant potential, particularly in the field of photocatalysis. This guide has provided a comprehensive overview of the synthesis process, from the underlying reaction mechanism to the influence of key experimental parameters. By understanding the causal relationships between synthesis conditions and nanoparticle properties, researchers can more effectively design and fabricate BiOIO3 nanomaterials with optimized performance.

Future research in this area should focus on several key aspects:

-

Morphology Control: A systematic investigation into the use of surfactants and other structure-directing agents to achieve a wider range of BiOIO3 nanostructures.

-

Doping and Heterojunctions: Exploring the effects of doping with other elements or creating heterojunctions with other semiconductors to enhance the photocatalytic efficiency of BiOIO3, particularly in the visible light spectrum.

-

Exploring Novel Applications: A more in-depth exploration of the potential of BiOIO3 nanoparticles in electrochemical sensing, antibacterial applications, and other emerging fields.

By continuing to build upon the foundational knowledge presented in this guide, the scientific community can unlock the full potential of this fascinating and promising nanomaterial.

References

-

Li, J., Xie, J., Zhang, X., Lu, E., & Cao, Y. (2023). The Solid-State Synthesis of BiOIO3 Nanoplates with Boosted Photocatalytic Degradation Ability for Organic Contaminants. Molecules, 28(9), 3681. [Link]

-

Cui, Y., Wang, Y., Zhang, C., & Wang, P. (2016). Hydrothermal synthesis, characterisation and photocatalytic properties of BiOIO3 nanoplatelets. Micro & Nano Letters, 11(8), 433-436. [Link]

-

Patiphatpanya, P., Phuruangrat, A., Thongtem, S., Dumrongrojthanath, P., & Thongtem, T. (2020). The Influence of pH on Phase and Morphology of BiOIO3 Nanoplates Synthesized by Microwave-Assisted Method and Their Photocatalytic Activities. Journal of Inorganic and Organometallic Polymers and Materials, 30(3), 869-878. [Link]

-

Wang, J., Teng, Y., Hong, M., & Li, J. (2015). Hydrothermal synthesis of C3N4/BiOIO3 heterostructures with enhanced photocatalytic properties. Journal of Colloid and Interface Science, 442, 97-102. [Link]

-

Panáček, A., Kvítek, L., Smékalová, M., Večeřová, R., Kolář, M., Röderová, M., ... & Zbořil, R. (2024). E. coli and S. aureus resist silver nanoparticles via an identical mechanism, but through different pathways. Nature Communications, 15(1), 1-13. [Link]

-

Justine, S., & Cheong, K. Y. (2022). Metal-Based Nanoparticles: Antibacterial Mechanisms and Biomedical Application. Nanomaterials, 12(17), 3042. [Link]

-

Ahmad, J., & Ahmad, S. (2016). Comparative Study of the photocatalytic degradation of different dyes: (a) MO; (b) OG; (c) RhB. ResearchGate. [Link]

-

Li, J., Xie, J., Zhang, X., Lu, E., & Cao, Y. (2023). The Solid-State Synthesis of BiOIO3 Nanoplates with Boosted Photocatalytic Degradation Ability for Organic Contaminants. National Center for Biotechnology Information. [Link]

-

Shakibaie, M., Ameri, A., & Sabouri, Z. (2024). Bismuth-based nanoparticles and nanocomposites: synthesis and applications. RSC advances, 14(1), 1-28. [Link]

-

Senthilkumar, S., & Sivakumar, T. (2024). Comparative study of visible-light active BiOI and N, Pd-TiO2 photocatalysts: Catalytic ozonation for dye degradation. ResearchGate. [Link]

-

Lo, K. H., Wong, K. Y., & Li, Y. (2022). Bismuth and metal-doped bismuth nanoparticles produced by laser ablation for electrochemical glucose sensing. Scholars Hub, The Hong Kong Polytechnic University. [Link]

-

Zhang, A., Zhang, J., Wang, H., Li, L., & Cui, L. (2009). Effects of pH on hydrothermal synthesis and characterization of visible-light-driven BiVO 4 photocatalyst. ResearchGate. [Link]

-

Shakibaie, M., Ameri, A., Sabouri, Z., & Forootanfar, H. (2024). Bismuth-based nanoparticles and nanocomposites: synthesis and applications. RSC advances, 14(1), 1-28. [Link]

-

Popescu, M. C., Vasile, E., & Nistor, L. C. (2014). Effect of Hydrothermal Treatment and Doping on the Microstructural Features of Sol-Gel Derived BaTiO 3 Nanoparticles. MDPI. [Link]

-

Grumezescu, A. M. (2018). Metal Oxide Nanoparticles Against Bacterial Biofilms: Perspectives and Limitations. National Center for Biotechnology Information. [Link]

-

Ciofu, O., & Tolker-Nielsen, T. (2019). Different mechanisms underlying the modes of actions of nanoparticles on bacterial cells. Pathogens and Disease, 77(5), ftaa023. [Link]

-

Dharmaraj, N., Kim, H. K., & Suh, E. K. (2017). EFFECT OF SURFACTANT ADDITION ON Bi 2 Te 3 NANOSTRUCTURES SYNTHESIZED BY HYDROTHERMAL METHOD. ResearchGate. [Link]

-

Suma, B. P., & Ramana, G. (2023). Silver-functionalized bismuth oxide (AgBi2O3) nanoparticles for the superior electrochemical detection of glucose, NO2− and H2O2. RSC advances, 13(31), 21769-21779. [Link]

-

Shakibaie, M., Ameri, A., Sabouri, Z., & Forootanfar, H. (2024). Bismuth-based nanoparticles and nanocomposites: synthesis and applications. RSC advances, 14(1), 1-28. [Link]

-

Wang, J., Teng, Y., Hong, M., & Li, J. (2015). Hydrothermal synthesis of C3N4/BiOIO3 heterostructures with enhanced photocatalytic properties. Journal of Colloid and Interface Science, 442, 97-102. [Link]

-

El-Bindary, A. A., & El-Marsafy, S. M. (2015). Photocatalytic Degradation of Different Dyes Using TiO2 with High Surface Area: A Kinetic Study. International Journal of Photoenergy, 2015. [Link]

-

Ribeiro, A. I., Dias, A. M., & Zille, A. (2017). Impact of nanosystems in Staphylococcus aureus biofilms treatment. FEMS microbiology reviews, 41(4), 544-564. [Link]

-

Brik, M. G., Srivastava, A. M., & Camardello, S. J. (2019). Hydrothermal synthesis and characterization of the eulytite phase of bismuth germanium oxide powders. ResearchGate. [Link]

-

Abbaszadegan, A., Gholami, A., Ghasemi, Y., & Ghahremani, M. H. (2022). Metal-Based Nanoparticles: Antibacterial Mechanisms and Biomedical Application. Molecules, 27(17), 5693. [Link]

-

Sboui, M., & Boufi, S. (2021). Comparative study on the adsorption, kinetics, and thermodynamics of the photocatalytic degradation of six different synthetic dyes on TiO2 nanoparticles. ResearchGate. [Link]

-

Patiphatpanya, P., Phuruangrat, A., Thongtem, S., Dumrongrojthanath, P., & Thongtem, T. (2020). The Influence of pH on Phase and Morphology of BiOIO3 Nanoplates Synthesized by Microwave-Assisted Method and Their Photocatalytic Activities. ResearchGate. [Link]

-

Suma, B. P., Ramana, G., & Kumar, P. S. (2023). Silver-functionalized bismuth oxide (AgBi2O3) nanoparticles for the superior electrochemical detection of glucose, NO2− and H2O2. RSC Advances, 13(31), 21769-21779. [Link]

-

Kumar, S., & Singh, B. (2022). Photodegradation, thermodynamic and kinetic study of cationic and anionic dyes from effluents using polyazomethine/ZnO and polya. Journal of Molecular Structure, 1260, 132791. [Link]

-

Lara-Vazquez, E., & Velazquez-Salazar, J. J. (2021). Inhibition of the Growth of Escherichia coli and Staphylococcus aureus Microorganisms in Aesthetic Orthodontic Brackets through the In Situ Synthesis of Ag, TiO2 and Ag/TiO2 Nanoparticles. MDPI. [Link]

-

Zulkifli, Z. A., Razak, K. A., Rahman, W. N. W. A., & Abidin, S. Z. (2018, August). Synthesis and Characterisation of Bismuth Oxide Nanoparticles using Hydrothermal Method: The Effect of Reactant Concentrations and application in radiotherapy. In Journal of Physics: Conference Series (Vol. 1082, No. 1, p. 012078). IOP Publishing. [Link]

-

Garud, S. L. (2017). A Study on the Synthesis of Bismuth Iodide. Journal of Advances in Science and Technology, 14(1), 133-135. [Link]

-

Li, W., Wang, Y., & Halasyamani, P. S. (2019). Crystal structure of anhydrous bismuth iodate, Bi (IO 3) 3. ResearchGate. [Link]

-

Wang, J., Wei, F., & Li, J. (2007). Hydrothermal synthesis and magnetic properties of single-crystalline BiFeO3 nanowires. Chemical Communications, (34), 3562-3564. [Link]

-

Zhang, B., Wu, H., & Pan, S. (2020). Two bismuth iodate sulfates with enhanced optical anisotropy. Dalton Transactions, 49(43), 15286-15290. [Link]

-

Gjønnes, O. G., Bakken, K., & Einarsrud, M. A. (2020). Facile Low Temperature Hydrothermal Synthesis of BaTiO3 Nanoparticles Studied by In Situ X-ray Diffraction. Nanomaterials, 10(12), 2399. [Link]

-

Zhang, L., Zhu, H., & Li, S. (2009). Hydrothermal synthesis and characterization of Bi 2 O 3 nanowires. ResearchGate. [Link]

-

Vázquez-Muñoz, R., Borrego, B., Juárez-Moreno, K., García-García, M., Mota-Morales, J. D., & López-Ribot, J. L. (2020). Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans. Journal of Nanobiotechnology, 18(1), 1-15. [Link]

-

Liu, H., Wang, J., & Zhang, J. (2015). Controlled hydrothermal synthesis of different sizes of BaTiO3 nano-particles for microwave absorption. ResearchGate. [Link]

-

Saiduzzaman, M., & Kumada, N. (2021). Hydrothermal magic for the synthesis of new bismuth oxides. Inorganic Chemistry Frontiers, 8(12), 2918-2931. [Link]

-

Gao, F., & Gu, H. (2009). Hydrothermal synthesis of bismuth sodium titanate particles with different morphologies. Journal of the American Ceramic Society, 92(5), 1034-1039. [Link]

-

Wada, S., & Tsurumi, T. (2011). Synthesis of LaNiO3–(Bi1/2K1/2)TiO3 core–shell nanoparticles with epitaxial interfaces by the hydrothermal method for use in boundary layer capacitors. ResearchGate. [Link]

-

Liu, Y., Li, Y., & Wang, J. (2023). Green Synthesis and Morphological Evolution for Bi 2 Te 3 Nanosystems via a PVP-Assisted Hydrothermal Method. MDPI. [Link]

-

Zhang, A., Zhang, J., & Wang, H. (2009). Effects of pH on hydrothermal synthesis and characterization of visible-light-driven BiVO4 photocatalyst. Semantic Scholar. [Link]

-

Daneu, N., & Rečnik, A. (2018). Hydrothermal formation of bismuth-titanate nanoplatelets and nanowires: the role of metastable polymorphs. CrystEngComm, 20(27), 3848-3857. [Link]

Sources

- 1. Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Sci-Hub. Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis / Biosensors, 2015 [sci-hub.st]

- 4. researchgate.net [researchgate.net]

- 5. The Solid-State Synthesis of BiOIO3 Nanoplates with Boosted Photocatalytic Degradation Ability for Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Noble Bimetallic Nanoparticles in Glucose Detection [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. research.polyu.edu.hk [research.polyu.edu.hk]

- 11. E. coli and S. aureus resist silver nanoparticles via an identical mechanism, but through different pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of nanosystems in Staphylococcus aureus biofilms treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Aqueous Solubility and Stability of Bismuth Iodate (Bi(IO₃)₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth compounds have a long and storied history in medicine, valued for their low toxicity and therapeutic effects, particularly in gastroenterology.[1][2] Bismuth iodate, Bi(IO₃)₃, is an inorganic bismuth salt with properties that position it for consideration in advanced material and pharmaceutical applications.[3] However, its utility is fundamentally governed by its behavior in aqueous environments. This technical guide provides a detailed examination of the principles and methodologies for studying the solubility and stability of Bi(IO₃)₃. We delve into the theoretical underpinnings of its dissolution, explore the critical factors influencing its aqueous behavior—namely pH, temperature, and the common ion effect—and provide robust, field-proven experimental protocols for its characterization. This document serves as a comprehensive resource for scientists seeking to understand and control the aqueous chemistry of bismuth iodate for research and development purposes.

Introduction

The Enduring Relevance of Bismuth in Pharmaceuticals

The medicinal use of bismuth dates back centuries, with compounds like bismuth subsalicylate (the active ingredient in Pepto-Bismol) and colloidal bismuth subcitrate being mainstays in treating gastrointestinal disorders.[1][2][4] Their therapeutic action is often attributed to a combination of antimicrobial properties (notably against Helicobacter pylori), anti-inflammatory effects, and the formation of a protective layer over gastric mucosa.[1][5] The low toxicity profile of bismuth salts makes them attractive candidates for pharmaceutical formulation, driving ongoing research into new applications and derivatives.[1][4]

Bismuth Iodate: An Overview

Bismuth iodate is an inorganic compound with the chemical formula Bi(IO₃)₃.[6] It consists of a bismuth(III) cation and three iodate anions, forming a white to off-white solid that is relatively insoluble in water.[3][7] The compound exists in both anhydrous and dihydrate forms and possesses a monoclinic crystal structure.[3][6] Its notable thermal stability and potential as an oxidizing agent make it a compound of interest not only in pharmaceuticals but also in advanced energetic materials.[3]

The Critical Role of Solubility and Stability Studies

For any compound being considered for pharmaceutical or biological applications, a thorough understanding of its aqueous solubility and stability is paramount. These properties dictate its bioavailability, dissolution rate, potential for precipitation in physiological fluids, and overall shelf-life in a formulated product. For a sparingly soluble salt like Bi(IO₃)₃, these studies are essential to predict its behavior, design effective delivery systems, and ensure consistent, reliable performance.

Physicochemical Properties & Synthesis

Key Physicochemical Properties

A foundational understanding of Bi(IO₃)₃ begins with its fundamental properties, which are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Bi(IO₃)₃ | [6][7] |

| Molecular Weight | 733.69 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3][7] |

| Crystal Structure | Monoclinic | [3] |

| Density (anhydrous) | 6.096 g/cm³ | [3][6] |

| Solubility in Water | Relatively insoluble | [7] |

Synthesis of Bismuth Iodate (Bi(IO₃)₃)

The synthesis of Bi(IO₃)₃ is typically achieved via a straightforward aqueous precipitation reaction. This method is reliable and scalable, making it suitable for laboratory and pilot-scale production. The causality behind this choice is the low solubility of the target compound, which drives the reaction to completion, yielding a solid product that can be easily isolated.

Experimental Protocol: Precipitation Synthesis

-

Reactant Preparation:

-

Prepare a solution of bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid. The acid is crucial to prevent the premature hydrolysis and precipitation of bismuth oxynitrates.

-

Prepare a separate aqueous solution of an iodate source, such as potassium iodate (KIO₃) or iodic acid (HIO₃).[6][8]

-

-

Precipitation:

-

While stirring vigorously, slowly add the iodate solution dropwise to the bismuth nitrate solution.

-

A white precipitate of Bi(IO₃)₃ will form immediately upon mixing.

-

-

Digestion & Isolation:

-

Gently heat the mixture (e.g., to 50-70°C) and continue stirring for a period (e.g., 1-2 hours) to "digest" the precipitate. This step promotes the growth of larger, more easily filterable crystals and improves purity.[6]

-

Allow the mixture to cool to room temperature.

-

Isolate the solid product by vacuum filtration.

-

-

Washing & Drying:

-

Wash the filter cake sequentially with deionized water to remove any soluble nitrate salts and excess reactants, followed by a final wash with ethanol or acetone to facilitate drying.

-

Dry the purified Bi(IO₃)₃ solid in an oven at a controlled temperature (e.g., 80-100°C) to a constant weight.

-

Solid-State Characterization

To confirm the identity and purity of the synthesized material, solid-state characterization is essential.

-

X-Ray Diffraction (XRD): This is the definitive technique to confirm the crystalline phase and structure of the synthesized Bi(IO₃)₃, matching the resulting pattern to known database entries.[9]

-

Differential Scanning Calorimetry (DSC): DSC analysis can be used to determine the thermal stability of the compound and identify any phase transitions or decomposition events.[3]

Aqueous Solubility of Bi(IO₃)₃

Theoretical Framework: Solubility Product (Ksp)

The dissolution of bismuth iodate in water is an equilibrium process described by the following equation:

Bi(IO₃)₃(s) ⇌ Bi³⁺(aq) + 3IO₃⁻(aq)

The solubility product constant, Ksp, is the mathematical expression of this equilibrium:

Ksp = [Bi³⁺][IO₃⁻]³

A smaller Ksp value indicates lower solubility. While Bi(IO₃)₃ is considered relatively insoluble, its solubility is not zero and is highly dependent on the solution's conditions.

Factors Influencing Solubility

Understanding the factors that shift this equilibrium is key to controlling the concentration of dissolved bismuth and iodate ions.

The pH of the aqueous medium has a profound impact on the solubility of Bi(IO₃)₃. This is not due to the iodate ion, which is the conjugate base of a strong acid (iodic acid), but rather to the chemistry of the Bi³⁺ cation. In aqueous solutions, the hydrated bismuth ion, [Bi(H₂O)n]³⁺, is highly susceptible to hydrolysis, particularly as the pH increases (i.e., H⁺ concentration decreases).[10]

Bi³⁺ + H₂O ⇌ Bi(OH)²⁺ + H⁺ Bi(OH)²⁺ + H₂O ⇌ Bi(OH)₂⁺ + H⁺

As hydroxide ions are formed or the solution becomes more basic, these equilibria shift to the right, consuming free Bi³⁺ ions. According to Le Châtelier's principle, the dissolution equilibrium of Bi(IO₃)₃ will then shift to the right to replenish the Bi³⁺, thereby increasing the overall solubility. However, at sufficiently high pH, insoluble bismuth hydroxide, Bi(OH)₃, or bismuth oxy-compounds (like BiOIO₃) will precipitate, effectively removing bismuth from the solution and representing a chemical stability issue rather than a simple solubility enhancement.[6][11] Therefore, the solubility of Bi(IO₃)₃ is expected to be lowest in neutral to slightly acidic solutions and increase in highly acidic conditions where hydrolysis is suppressed.

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This can be described by the van 't Hoff equation. However, for bismuth salts, the effect of temperature is complex. While higher temperatures can increase the intrinsic dissolution rate, they also significantly promote the hydrolysis of the Bi³⁺ ion, which can lead to the precipitation of less soluble species.[11][12] Therefore, the effect of temperature must be determined empirically, as it represents a balance between enhanced dissolution kinetics and increased potential for hydrolytic degradation.

The common ion effect is a direct consequence of the Ksp equilibrium. If a soluble salt containing either Bi³⁺ or IO₃⁻ is added to a saturated solution of Bi(IO₃)₃, the equilibrium will shift to the left, causing Bi(IO₃)₃ to precipitate and reducing its molar solubility. For instance, adding potassium iodate (KIO₃) will increase the [IO₃⁻] concentration, thus decreasing the concentration of [Bi³⁺] that can remain in solution. This principle is critical in formulation, where excipients might introduce common ions.

Experimental Protocol: Shake-Flask Solubility Determination

The shake-flask method is the gold-standard for determining equilibrium solubility. The protocol must be self-validating by ensuring equilibrium has been reached.

-

System Preparation:

-

Prepare a series of buffered aqueous solutions covering the desired pH range (e.g., pH 2, 4, 6, 8).

-

For temperature studies, use a single buffer system (e.g., pH 4) in temperature-controlled shaker baths set to desired temperatures (e.g., 5°C, 25°C, 37°C).

-

-

Incubation:

-

Add an excess of Bi(IO₃)₃ solid to each solution in sealed flasks. "Excess" is critical to ensure a saturated solution is maintained throughout the experiment.

-

Place the flasks in an orbital shaker set to a constant agitation speed.

-

-

Equilibrium Confirmation (Self-Validation):

-

At predetermined time points (e.g., 24, 48, 72 hours), carefully withdraw an aliquot from each flask.

-

Immediately filter the aliquot through a fine-pored (e.g., 0.22 µm) syringe filter to remove all undissolved solids.

-

Analyze the filtrate for the concentration of bismuth or iodate ions (see Section 5.0).

-

Equilibrium is confirmed when the measured concentration remains constant between two consecutive time points (e.g., the 48-hour and 72-hour results are statistically identical).

-

-

Data Analysis:

-

Report the equilibrium solubility under each condition (pH, temperature) in units such as mg/mL or mol/L.

-

Aqueous Stability of Bi(IO₃)₃

Stability studies assess the chemical integrity of the compound over time under specific conditions. For Bi(IO₃)₃, the primary concern is hydrolysis.

Hydrolytic Stability

As discussed, the Bi³⁺ ion is prone to hydrolysis, which constitutes a degradation pathway. This can lead to the formation of different, potentially less active or insoluble species, such as the basic salt BiOIO₃ or bismuth hydroxide.[6][10] A comprehensive stability study must therefore analyze both the solution and the remaining solid phase.

Experimental Protocol: Aqueous Stability Assessment

This protocol evaluates changes in the chemical and physical properties of Bi(IO₃)₃ over time.

-

System Preparation:

-

Prepare a suspension of a known concentration of Bi(IO₃)₃ (e.g., 10 mg/mL) in various aqueous media (e.g., buffered solutions at different pH values).

-

Dispense the suspensions into sealed, inert vials and store them under controlled temperature and light conditions.

-

-

Time-Point Analysis:

-

At specified intervals (e.g., T=0, 1 week, 1 month, 3 months), remove a vial for analysis.

-

Solution Analysis: Centrifuge the vial to pellet the solid. Filter the supernatant and analyze for the concentration of dissolved Bi³⁺ and IO₃⁻. An incongruent dissolution (i.e., a non-stoichiometric ratio of Bi³⁺ to IO₃⁻) can indicate the formation of new species.

-

Solid-Phase Analysis: Isolate the remaining solid by filtration. Wash and dry the solid.

-

Analyze the solid using XRD to detect any changes in the crystal structure or the appearance of new crystalline phases (e.g., BiOIO₃).

-

Further analysis by techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can also reveal changes in chemical bonding.

-

-

Data Interpretation:

-

Stability is demonstrated if the solid phase remains unchanged (as per XRD) and the solution concentration of ions remains constant and stoichiometric over time.

-

Degradation is indicated by changes in the solid-state characterization or significant deviations in the solution-state analysis.

-

Analytical Methodologies

Accurate and validated analytical methods are the bedrock of any solubility or stability study.

Quantification of Bismuth (Bi³⁺)

-

Atomic Absorption Spectrometry (AAS): AAS is a highly sensitive and specific method for quantifying metallic elements. Both flame AAS and the more sensitive graphite furnace AAS (GFAAS) can be employed to determine the concentration of bismuth in filtered aqueous samples.[13][14] The method requires proper sample digestion and matrix-matched standards for accurate calibration.

-

Complexometric Titration: For higher concentrations, bismuth can be determined by direct titration with ethylenediaminetetraacetic acid (EDTA) at a low pH (~1.5-2.0) using an indicator like xylenol orange.[15] This method is robust and cost-effective but less sensitive than spectroscopic techniques.

Quantification of Iodate (IO₃⁻)

-

Iodometric Redox Titration: This is a classic and highly reliable method for determining the concentration of oxidizing agents like iodate.[16] The protocol involves reacting the iodate-containing sample with an excess of potassium iodide (KI) in an acidic solution to liberate molecular iodine (I₂). The resulting iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator, which turns from blue-black to colorless at the endpoint.[16][17]

-

Reaction 1: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

Reaction 2: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

UV-Visible Spectrophotometry: An alternative method involves reacting iodate with iodide to form the triiodide ion (I₃⁻), which has a strong absorbance maximum at approximately 352 nm.[18] The concentration can be determined by comparing the absorbance to a standard calibration curve. This method is simple, rapid, and suitable for lower concentrations.

Conclusion

The aqueous solubility and stability of bismuth iodate are complex properties governed by a sensitive interplay of pH, temperature, and solution composition. Its low intrinsic solubility is significantly modulated by the strong tendency of the Bi³⁺ cation to hydrolyze, a process that is both pH and temperature-dependent. A rigorous scientific investigation of Bi(IO₃)₃ requires carefully designed experiments, such as the shake-flask method for solubility and long-term incubation studies for stability, underpinned by robust and validated analytical techniques for quantifying both the bismuth and iodate species. The methodologies and principles outlined in this guide provide a comprehensive framework for researchers to accurately characterize the aqueous behavior of bismuth iodate, enabling its informed development for advanced pharmaceutical and material science applications.

References

- Bismuth iodate. (n.d.). Google Arts & Culture.

-

Bismuth iodate. (n.d.). Wikipedia. Retrieved from [Link]

-

Bismuth Subsalicylate. (n.d.). BYJU'S. Retrieved from [Link]

-

(2012, August 2). Bismuth Compounds In Medicinal Chemistry. Taylor & Francis. Retrieved from [Link]

-

Medical Use of Bismuth: the Two Sides of the Coin. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Current and Potential Applications of Bismuth-Based Drugs. (n.d.). PMC - NIH. Retrieved from [Link]

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Bismuth Subsalicylate | CAS#:14882-18-9. (2025, August 30). Chemsrc. Retrieved from [Link]

-

Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. (2023, August 7). MDPI. Retrieved from [Link]

-

Assaying Bismuth Determination Method. (2018, February 5). 911Metallurgist. Retrieved from [Link]

-

Bismuth Compounds In Medicinal Chemistry | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

-

ANALYTICAL METHOD FOR BISMUTH DETERMINATION FROM STATIONARY SOURCES BY ATOMIC ABSORPTION SPECTROMETRY Mihaela Petrescu. (n.d.). CABI Digital Library. Retrieved from [Link]

-

Complexometric Titration of Bismuth in Over-the-Counter Stomach Relief Products. (n.d.). ACS Publications. Retrieved from [Link]

-

Quick analytical method for the determination of... : Journal of Radioanalytical & Nuclear Chemistry. (n.d.). Ovid. Retrieved from [Link]

-

Bismuth Subsalicylate (100 mg). (n.d.). ChemBK. Retrieved from [Link]

-

One-step solvent-free mechanochemical synthesis of metal iodate fine powders. (2017, October 14). Zachariah Group. Retrieved from [Link]

-

Determination of Iodate in Iodised Salt by Redox Titration. (n.d.). University of Canterbury. Retrieved from [Link]

-

Iodate determination, Method validation, UV spectroscopy, Table salt. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

-

THE DETERMINATION OF BUSMUTH IN BISMUTH CONCENTRATES BY CHELATOMETRIC TITRATION. (n.d.). . Retrieved from [Link]

-

titration method for determining salt iodate and salt iodide content | CUTM Courseware. (n.d.). Retrieved from [Link]

-

E3: Solubility Constants for Compounds at 25°C. (2020, November 2). Chemistry LibreTexts. Retrieved from [Link]

-

Undergraduate Analytical Chemistry: Method Development and Results of the Analysis of Bismuth in Pharmaceuticals | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis Of Doped Bismuth Iodate Materials For Enhanced Photocatalytic Activity. (2021, February 21). Global Thesis. Retrieved from [Link]

-

Two bismuth iodate sulfates with enhanced optical anisotropy. (n.d.). RSC Publishing. Retrieved from [Link]

-

Bismuth Iodate. (n.d.). AMERICAN ELEMENTS ®. Retrieved from [Link]

-